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molecular formula C10H11BrN2O B8617419 (6-Bromopyridin-2-YL)(pyrrolidin-1-YL)methanone

(6-Bromopyridin-2-YL)(pyrrolidin-1-YL)methanone

Cat. No. B8617419
M. Wt: 255.11 g/mol
InChI Key: HLIYNMPOTXFKSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08664220B2

Procedure details

Prepared according to the procedure described in Example 121, Step 1, using 6-bromo-pyridine-2-carboxylic acid and pyrrolidine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[N:7]=[C:6]([C:8]([OH:10])=O)[CH:5]=[CH:4][CH:3]=1.[NH:11]1[CH2:15][CH2:14][CH2:13][CH2:12]1>>[Br:1][C:2]1[N:7]=[C:6]([C:8]([N:11]2[CH2:15][CH2:14][CH2:13][CH2:12]2)=[O:10])[CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=CC(=N1)C(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prepared

Outcomes

Product
Name
Type
Smiles
BrC1=CC=CC(=N1)C(=O)N1CCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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